molecular formula C17H18FNO3 B12321776 Safinamide Impurity 5

Safinamide Impurity 5

Cat. No.: B12321776
M. Wt: 303.33 g/mol
InChI Key: OMBVXGARDCQQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Safinamide Impurity 5 is a process-related impurity and degradation product of safinamide mesilate, a drug used in the treatment of Parkinson’s disease. Safinamide itself is a selective monoamine oxidase type-B inhibitor with additional properties, such as blocking voltage-dependent sodium and calcium channels and inhibiting glutamate release .

Chemical Reactions Analysis

Safinamide Impurity 5 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include formic acid and acetonitrile. The major products formed from these reactions are other process-related impurities and degradation products, such as Imp-C, Imp-D, and Imp-E .

Scientific Research Applications

Safinamide Impurity 5 is primarily used in the pharmaceutical industry for quality control and safety assessment of safinamide mesilate. It serves as a reference substance during the quality inspection of finished products . Additionally, it is used in scientific research to study the stability and degradation pathways of safinamide mesilate .

Comparison with Similar Compounds

Safinamide Impurity 5 can be compared with other impurities of safinamide, such as Imp-B, Imp-C, Imp-D, and Imp-E. These impurities are also process-related and degradation products of safinamide mesilate . The uniqueness of this compound lies in its specific formation pathway and its role in the quality control of safinamide mesilate.

Properties

IUPAC Name

2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO3/c1-12(17(20)21)19-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBVXGARDCQQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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